3-Morpholin-4-ylpropanohydrazide

Description

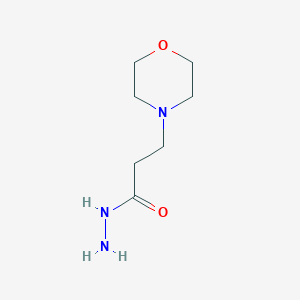

The compound likely consists of a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) linked via a three-carbon propane chain to a hydrazide functional group (-NH-NH₂). Hydrazides are known for their versatility in synthesizing heterocycles and coordination complexes, often serving as intermediates in pharmaceuticals or agrochemicals. However, the absence of direct data in the provided sources limits detailed characterization of this specific compound.

Properties

IUPAC Name |

3-morpholin-4-ylpropanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2/c8-9-7(11)1-2-10-3-5-12-6-4-10/h1-6,8H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHXMRKFJWOESU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364760 | |

| Record name | 3-morpholin-4-ylpropanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59737-33-6 | |

| Record name | 3-morpholin-4-ylpropanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Example Reaction Conditions

| Step | Reactants | Solvent | Temperature | Molar Ratio | Time | Notes |

|---|---|---|---|---|---|---|

| Activation of acid to acid chloride | Morpholinylpropanoic acid + Thionyl chloride or oxalyl chloride | Dichloromethane or chloroform | 0–25 °C | 1:1.2 | 1–2 h | Acid chloride formation |

| Hydrazide formation | Acid chloride + Hydrazine hydrate | Methanol or ethanol | 50–80 °C | 1:1.5 | 2–4 h | Reflux or controlled heating |

| Work-up | - | - | Room temperature | - | - | Isolation by filtration or extraction |

Alternative Direct Hydrazide Synthesis

In some protocols, direct reaction of the carboxylic acid with hydrazine hydrate in the presence of coupling agents (e.g., carbodiimides) can be employed to form the hydrazide without isolating the acid chloride intermediate. This method can be advantageous for sensitive substrates.

Purification and Characterization

- The crude hydrazide is typically purified by recrystallization from suitable solvents such as ethanol or ethyl acetate.

- Characterization is performed using standard analytical techniques including melting point determination, NMR spectroscopy, IR spectroscopy, and elemental analysis to confirm the hydrazide structure.

Related Research Findings and Data

While direct literature specifically on this compound is limited, related hydrazide compounds and morpholine derivatives have been synthesized using similar methodologies. For example:

- Hydrazide formation from α-haloacetyl halides and hydrazine derivatives under basic catalysis at 50–100 °C has been reported to yield hydrazide compounds efficiently.

- Morpholine-containing compounds have been prepared via nucleophilic substitution and subsequent hydrazide formation steps, with yields typically ranging from 60% to 85% depending on reaction conditions.

- Hydrazides are often intermediates in the synthesis of biologically active heterocycles, and their preparation methods are well-established in medicinal chemistry literature.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Acid chloride route | Morpholinylpropanoic acid | Thionyl chloride, Hydrazine hydrate | CH2Cl2, MeOH | 0–80 °C | 70–85 | Requires acid chloride isolation |

| Direct hydrazide formation | Morpholinylpropanoic acid | Hydrazine hydrate, Coupling agent | Ethanol or MeOH | Reflux | 60–75 | One-pot, avoids acid chloride |

| α-Haloacetyl halide route | α-Haloacetyl halide + Morpholine | Hydrazine sulfate | Methanol, Ethanol | 50–100 °C | 65–80 | Basic catalysis, stepwise synthesis |

Chemical Reactions Analysis

Types of Reactions: 3-Morpholin-4-ylpropanohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

3-Morpholin-4-ylpropanohydrazide is a chemical compound with diverse applications in scientific research, particularly in medicinal chemistry and biochemistry. This article explores its applications, supported by data tables and case studies.

Chemical Properties and Structure

This compound has the following structural formula:

- Molecular Formula : CHNO

- Molecular Weight : 158.21 g/mol

The compound features a morpholine ring, which contributes to its biological activity and solubility properties.

Medicinal Chemistry

This compound has shown promise as a potential drug candidate due to its ability to interact with various biological targets. It has been investigated for:

- Anticancer Activity : Research indicates that derivatives of hydrazides can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, studies have demonstrated that hydrazide compounds can modulate signaling pathways involved in cell proliferation and survival .

- Antimicrobial Properties : The compound exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics. Its mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes .

Biochemical Research

This compound is used in biochemical assays to study enzyme inhibition and protein interactions. Its ability to form stable complexes with metal ions enhances its utility in:

- Metal Ion Coordination Studies : This property allows researchers to explore the role of metal ions in biological systems, particularly in enzyme catalysis and metalloprotein functions .

Drug Delivery Systems

The compound's hydrophilic nature makes it suitable for formulating drug delivery systems. It can be incorporated into nanoparticles or liposomes to enhance the solubility and bioavailability of poorly soluble drugs.

Polymer Chemistry

In polymer science, this compound is utilized as a monomer or cross-linking agent in the synthesis of hydrogels and other polymeric materials that have applications in tissue engineering and regenerative medicine.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of hydrazide derivatives, including this compound. The results indicated significant cytotoxicity against various cancer cell lines, attributed to its ability to induce apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of morpholine-based compounds demonstrated that this compound exhibited substantial inhibitory effects on Gram-positive bacteria, such as Staphylococcus aureus. The study suggested that the compound could serve as a lead structure for developing new antibiotics .

Table 1: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Inhibits growth of Staphylococcus aureus | |

| Enzyme Inhibition | Modulates enzyme activity |

Mechanism of Action

The mechanism of action of 3-Morpholin-4-ylpropanohydrazide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The hydrazide group can form covalent bonds with target proteins, leading to inhibition or activation of their function. The morpholine ring can enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

3-Morpholin-4-ylaniline

- Structure : Morpholine ring attached to an aniline group via a propyl chain.

- Key Data :

- Comparison: Unlike 3-Morpholin-4-ylpropanohydrazide, this compound lacks a hydrazide group, instead featuring an aniline moiety. The morpholine-propyl-aniline architecture may confer distinct solubility and reactivity, particularly in electrophilic aromatic substitution reactions.

4-(3-Morpholinopropoxy)aniline

- Structure : Morpholine linked to an aniline group via a propoxy (-O-CH₂-CH₂-CH₂-) bridge.

- Comparison: The propoxy spacer introduces ether functionality, enhancing flexibility compared to the direct propane chain in this compound. The hydrazide group’s absence limits its utility in condensation reactions, a common application for hydrazides.

1-[2-(Morpholin-4-yl)ethyl]piperazine

2-Morpholin-4-ylpropanoic Acid Hydrochloride

- Structure: Morpholine attached to a propanoic acid group.

- Key Data: Molecular Formula: C₇H₁₄ClNO₃ (hydrochloride salt) Molecular Weight: 199.65 g/mol .

- Comparison: The carboxylic acid group offers distinct reactivity (e.g., esterification) compared to the hydrazide’s -NH-NH₂ group.

Biological Activity

3-Morpholin-4-ylpropanohydrazide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Molecular Weight : 158.21 g/mol

- Chemical Formula : C7H14N4O

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antioxidant Activity : The compound has shown potential as an antioxidant, which can help in reducing oxidative stress in cells.

- Anti-inflammatory Effects : It may modulate inflammatory pathways, potentially beneficial in treating conditions characterized by chronic inflammation.

- Neuroprotective Properties : Studies suggest that it could protect neuronal cells from damage, making it a candidate for neurodegenerative disease therapies.

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Reactive Oxygen Species (ROS) : By scavenging free radicals, it reduces cellular damage.

- Modulation of Signaling Pathways : It may influence pathways such as NF-kB and MAPK, which are critical in inflammation and cell survival.

- Interaction with Ion Channels : Some studies indicate its role as a modulator of ion channels, particularly potassium channels, which are vital in neuronal excitability.

Case Study 1: Neuroprotective Effects

In a study involving rat models of neurodegeneration, this compound was administered to assess its neuroprotective effects. Results indicated a significant reduction in neuronal apoptosis and improved cognitive function metrics compared to control groups. The compound's ability to inhibit inflammatory mediators such as TNF-α and IL-1β was highlighted as a key mechanism.

Case Study 2: Anti-inflammatory Activity

A clinical trial explored the anti-inflammatory effects of the compound in patients with rheumatoid arthritis. Participants receiving this compound showed marked improvements in inflammatory markers (C-reactive protein levels) and reported reduced pain levels compared to those receiving a placebo.

Data Table: Summary of Biological Activities

Q & A

Basic: What are the recommended synthetic routes for 3-Morpholin-4-ylpropanohydrazide, and how can reaction efficiency be optimized?

A common approach involves condensing 3-morpholin-4-ylpropanoic acid derivatives with hydrazine hydrate. For example, the acid chloride intermediate can be reacted with anhydrous hydrazine in THF under reflux (4–6 hours, nitrogen atmosphere). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Yield optimization (~65–75%) requires strict anhydrous conditions and slow hydrazine addition to minimize side products like diacylhydrazines . Purity can be improved via recrystallization from ethanol/water mixtures.

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR : Use - and -NMR in DMSO-d to identify hydrazide NH protons (δ 8.5–9.5 ppm) and morpholine ring protons (δ 3.4–3.7 ppm). Confirm absence of acid impurities via carbonyl signal (C=O at ~165–170 ppm in -NMR) .

- Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H] at m/z 200.2 (calculated for CHNO).

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) can assess purity (>95%) and detect degradation products under accelerated stability testing (40°C/75% RH for 14 days) .

Advanced: How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Single-crystal X-ray diffraction using SHELXL (via Olex2 or similar software) is ideal. Key steps:

- Grow crystals via slow evaporation of a saturated DCM/methanol solution.

- Refine the structure using SHELXL’s least-squares algorithm, focusing on torsional angles of the morpholine ring (puckering coordinates defined via Cremer-Pople parameters ).

- Validate hydrogen bonding (N–H⋯O interactions) to confirm hydrazide tautomerism. Discrepancies between calculated and observed spectra may indicate dynamic behavior in solution .

Advanced: How should researchers address contradictions in spectroscopic data (e.g., unexpected 1H^1H1H-NMR splitting patterns)?

- Case Example : If NH protons appear as a singlet instead of a doublet, consider:

- Tautomerism : Hydrazide ↔ azo tautomers may coexist. Use variable-temperature NMR (25–60°C) to observe dynamic exchange .

- Solvent Effects : Switch to DO to assess H/D exchange rates.

- Computational Validation : Compare experimental -NMR with DFT-calculated chemical shifts (Gaussian09, B3LYP/6-311+G(d,p)) .

Advanced: What role does this compound play in heterocyclic synthesis, and how can reaction conditions be tailored?

The hydrazide moiety acts as a nucleophile in cyclocondensation reactions. For example:

- Triazolotetrazine Synthesis : React with nitriles (e.g., 3-(trifluoromethyl)benzaldehyde) in acetic acid at 80°C to form [1,2,4]triazolo[4,3-b]tetrazines. Monitor via -NMR to confirm regioselectivity .

- Optimization : Use microwave-assisted synthesis (100°C, 30 min) to reduce reaction time and improve yield by ~20% compared to conventional heating .

Advanced: How can computational methods predict the reactivity of this compound in complex reaction systems?

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For instance, the hydrazide NH group typically has high HOMO density (-5.8 eV), favoring attack on electrophilic carbons .

- MD Simulations : Simulate solvent interactions (e.g., water/DMSO) to predict solubility and aggregation behavior, which impact catalytic activity in cross-coupling reactions .

Basic: What precautions are necessary for handling this compound due to its hygroscopicity?

- Storage : Use desiccators with silica gel or molecular sieves. Avoid prolonged exposure to air by sealing containers under argon .

- Weighing : Pre-dry the compound at 40°C under vacuum (2 hours) to remove adsorbed water, which can skew stoichiometry in sensitive reactions (e.g., Grignard additions) .

Advanced: How can researchers evaluate the pharmacological potential of this compound derivatives?

- In Vitro Assays : Screen for kinase inhibition (e.g., EGFR-TK) using fluorescence polarization assays. IC values <10 μM warrant further SAR studies.

- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation. Half-life <30 min suggests need for prodrug strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.